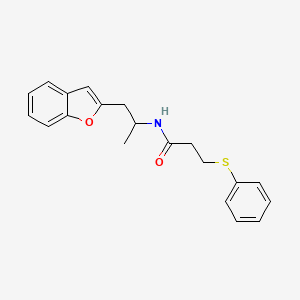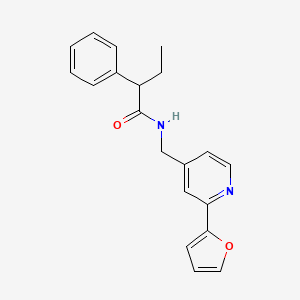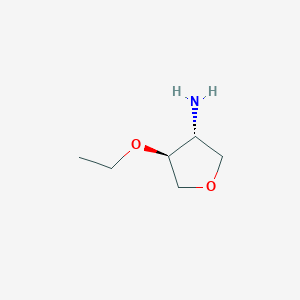
N-(1-(benzofuran-2-yl)propan-2-yl)-3-(phenylthio)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(benzofuran-2-yl)propan-2-yl)-3-(phenylthio)propanamide, also known as BFPPT, is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. BFPPT is a thioamide derivative of benzofuran, which is a heterocyclic compound that has been shown to have various biological activities.
Wirkmechanismus
The exact mechanism of action of N-(1-(benzofuran-2-yl)propan-2-yl)-3-(phenylthio)propanamide is not fully understood, but it is believed to act as a sigma-1 receptor agonist. It has been shown to increase the expression of sigma-1 receptors in the brain and to modulate the activity of various neurotransmitter systems. N-(1-(benzofuran-2-yl)propan-2-yl)-3-(phenylthio)propanamide has also been shown to have antioxidant properties and may protect neurons from oxidative stress.
Biochemical and Physiological Effects
N-(1-(benzofuran-2-yl)propan-2-yl)-3-(phenylthio)propanamide has been shown to have various biochemical and physiological effects. It has been reported to increase the release of acetylcholine in the hippocampus, which is a brain region that is important for learning and memory. N-(1-(benzofuran-2-yl)propan-2-yl)-3-(phenylthio)propanamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. Additionally, N-(1-(benzofuran-2-yl)propan-2-yl)-3-(phenylthio)propanamide has been shown to have anti-inflammatory effects and may reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-(benzofuran-2-yl)propan-2-yl)-3-(phenylthio)propanamide has several advantages for lab experiments. It is a relatively small molecule and can be easily synthesized in large quantities. N-(1-(benzofuran-2-yl)propan-2-yl)-3-(phenylthio)propanamide has also been shown to have high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various cellular processes. However, there are also limitations to using N-(1-(benzofuran-2-yl)propan-2-yl)-3-(phenylthio)propanamide in lab experiments. It has been reported to have low solubility in aqueous solutions, which may limit its use in certain experimental setups. Additionally, N-(1-(benzofuran-2-yl)propan-2-yl)-3-(phenylthio)propanamide has not been extensively studied in vivo, and its effects on whole organisms are not well understood.
Zukünftige Richtungen
There are several future directions for the study of N-(1-(benzofuran-2-yl)propan-2-yl)-3-(phenylthio)propanamide. One area of research is the development of more potent and selective sigma-1 receptor agonists. These compounds may have greater therapeutic potential for the treatment of neurodegenerative diseases. Another area of research is the investigation of the effects of N-(1-(benzofuran-2-yl)propan-2-yl)-3-(phenylthio)propanamide on other neurotransmitter systems, such as the dopamine and serotonin systems. Finally, the in vivo effects of N-(1-(benzofuran-2-yl)propan-2-yl)-3-(phenylthio)propanamide should be further explored to determine its potential as a therapeutic agent.
Synthesemethoden
The synthesis of N-(1-(benzofuran-2-yl)propan-2-yl)-3-(phenylthio)propanamide involves the reaction of 2-(benzofuran-2-yl)propan-2-amine with 3-bromopropanethiol in the presence of a base such as sodium hydroxide. The resulting product is then treated with N,N-dimethylformamide dimethyl acetal and phenyl isothiocyanate to obtain N-(1-(benzofuran-2-yl)propan-2-yl)-3-(phenylthio)propanamide. This synthesis method has been reported in several scientific publications and has been shown to yield high purity N-(1-(benzofuran-2-yl)propan-2-yl)-3-(phenylthio)propanamide.
Wissenschaftliche Forschungsanwendungen
N-(1-(benzofuran-2-yl)propan-2-yl)-3-(phenylthio)propanamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes such as calcium signaling, protein folding, and neurotransmitter release. Sigma-1 receptor agonists have been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2S/c1-15(13-17-14-16-7-5-6-10-19(16)23-17)21-20(22)11-12-24-18-8-3-2-4-9-18/h2-10,14-15H,11-13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPIDCMLFLNQKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(benzofuran-2-yl)propan-2-yl)-3-(phenylthio)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-difluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2443266.png)
![2-oxo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-piperidin-1-ylacetamide](/img/structure/B2443267.png)


![Trifluoro(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)borate](/img/structure/B2443273.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2443275.png)


![N-[(3-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2443279.png)
![N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2443281.png)
![2-({[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol](/img/structure/B2443283.png)
![2,3,5,6-tetramethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2443284.png)

